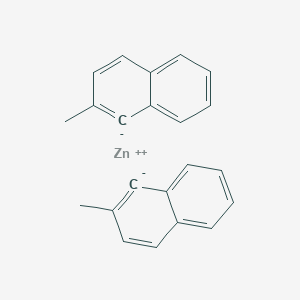
zinc;2-methyl-1H-naphthalen-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2-methyl-1H-naphthalen-1-ide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a zinc ion coordinated with a 2-methyl-1H-naphthalen-1-ide ligand, which imparts specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methyl-1H-naphthalen-1-ide typically involves the reaction of zinc salts with 2-methyl-1H-naphthalen-1-ide under controlled conditions. One common method involves the use of zinc chloride and 2-methyl-1H-naphthalen-1-ide in a suitable solvent such as methanol. The reaction mixture is stirred at room temperature to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;2-methyl-1H-naphthalen-1-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Substitution: The ligand can be substituted with other ligands under appropriate conditions, leading to the formation of new zinc complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like iodine, reducing agents like lithium naphthalenide, and various organic solvents such as tetrahydrofuran (THF) and methanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield zinc oxides, while substitution reactions can produce a variety of zinc complexes with different ligands .
Applications De Recherche Scientifique
Zinc;2-methyl-1H-naphthalen-1-ide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of zinc;2-methyl-1H-naphthalen-1-ide involves its interaction with molecular targets through coordination chemistry. The zinc ion can coordinate with various biological molecules, influencing their structure and function. This coordination can modulate enzymatic activities, alter cellular signaling pathways, and impact metal homeostasis in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to zinc;2-methyl-1H-naphthalen-1-ide include other zinc complexes with different ligands, such as:
- Zinc;1H-naphthalen-1-ide
- Zinc;2-ethyl-1H-naphthalen-1-ide
- Zinc;2-methyl-1H-indole-1-ide
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes and participate in a variety of chemical reactions makes it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
918298-69-8 |
|---|---|
Formule moléculaire |
C22H18Zn |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
zinc;2-methyl-1H-naphthalen-1-ide |
InChI |
InChI=1S/2C11H9.Zn/c2*1-9-6-7-10-4-2-3-5-11(10)8-9;/h2*2-7H,1H3;/q2*-1;+2 |
Clé InChI |
DZMKPPNJANCPBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=[C-]C2=CC=CC=C2C=C1.CC1=[C-]C2=CC=CC=C2C=C1.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


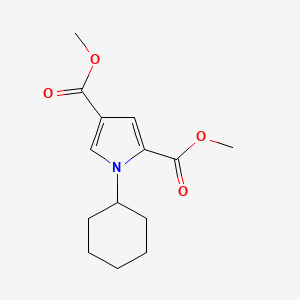
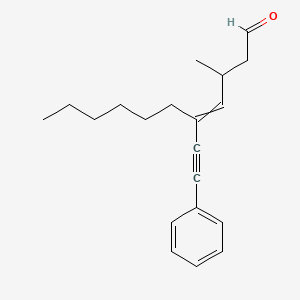
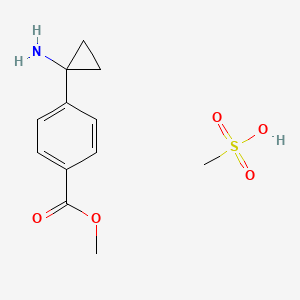
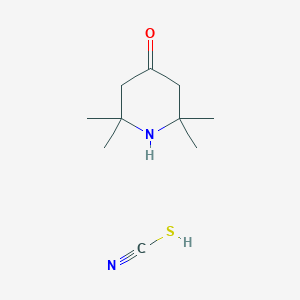
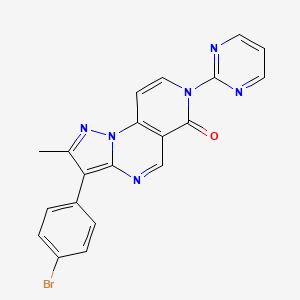
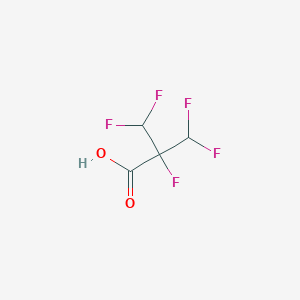
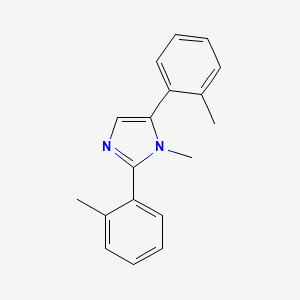
![[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)

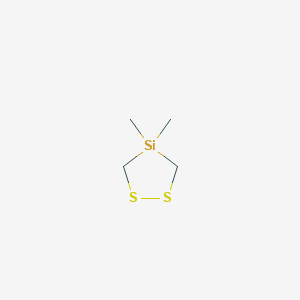
![1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12623076.png)
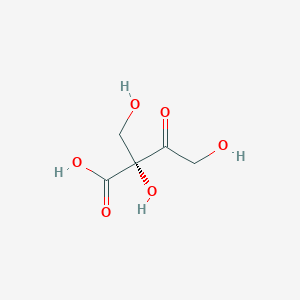
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
![N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12623095.png)
